molecular formula C13H10O4 B14112134 Methyl 5-(3-formylphenyl)furan-2-carboxylate CAS No. 400746-19-2

Methyl 5-(3-formylphenyl)furan-2-carboxylate

Cat. No.: B14112134
CAS No.: 400746-19-2
M. Wt: 230.22 g/mol
InChI Key: QCGXNXGFVPXUMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-formylphenyl)furan-2-carboxylate typically involves the reaction of 2-furancarboxylic acid methyl ester with 3-bromobenzaldehyde under specific conditions . The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-formylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(3-carboxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(3-hydroxyphenyl)furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-(3-formylphenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-formylphenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring can also participate in π-π stacking interactions, enhancing binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-formylphenyl)furan-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its hydroxyl, fluoro, or amino-substituted analogs. This unique functional group allows for specific chemical transformations and interactions, making it valuable in various synthetic and research applications.

Properties

CAS No.

400746-19-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 5-(3-formylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3

InChI Key

QCGXNXGFVPXUMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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